Product packaging for Chloromethyl p-Tolyl Sulfide(Cat. No.:CAS No. 34125-84-3)

Chloromethyl p-Tolyl Sulfide

Cat. No.: B1586667
CAS No.: 34125-84-3
M. Wt: 172.68 g/mol
InChI Key: VFQYMJYUSRAJCZ-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science. jmchemsci.com Their unique chemical properties, stemming from the sulfur atom's various oxidation states and its ability to stabilize adjacent charges, have made them invaluable in both academic and industrial research. mdpi.com

Sulfides, or thioethers, are a prominent class of organosulfur compounds with a sulfur atom bonded to two organic substituents. numberanalytics.com They serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.com The sulfur atom in a sulfide (B99878) can be readily oxidized to a sulfoxide (B87167) or a sulfone, each with distinct reactivity and applications. This controlled oxidation allows for the modulation of the electronic and steric properties of a molecule, a feature extensively utilized in the design of pharmaceuticals and agrochemicals. jmchemsci.comtaylorandfrancis.com

In material science, sulfides are integral to the development of conducting polymers and other advanced materials. numberanalytics.com The incorporation of sulfur atoms into polymer backbones can significantly influence the material's electronic and photophysical properties. nih.gov For instance, certain sulfide-containing materials exhibit properties relevant to the development of solar cells and other electronic devices. wikipedia.org

Chloromethyl sulfides are a subclass of sulfides that feature a chloromethyl group (–CH₂Cl) attached to the sulfur atom. This functional group combination renders them highly reactive and versatile building blocks in organic synthesis. cymitquimica.comontosight.ai The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of the thiomethyl group into various molecular frameworks. cymitquimica.com

Early research into chloromethyl sulfides focused on their fundamental reactivity and the development of methods for their preparation. acs.org Over time, the synthetic utility of these compounds has been increasingly recognized and exploited. They have become key reagents for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex target molecules. researchgate.net The evolution of this research area has been driven by the need for efficient and selective synthetic methods in fields such as medicinal chemistry and natural product synthesis.

Overview of Chloromethyl p-Tolyl Sulfide: A Key Building Block

This compound, with the chemical formula C₈H₉ClS, is a prominent member of the chloromethyl sulfide family. lookchem.com It is a colorless to light yellow liquid that is soluble in most organic solvents. lookchem.comchembk.com This compound has garnered significant attention as a versatile intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. lookchem.comchembk.com

PropertyValue
Molecular FormulaC₈H₉ClS
Molecular Weight172.68 g/mol lookchem.com
Boiling Point227.3°C at 760 mmHg lookchem.com
Flash Point92.5°C lookchem.com
Density1.17 g/cm³ lookchem.com

The reactivity of this compound is dictated by its key structural features. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles. cymitquimica.com This allows for the facile introduction of the p-tolylthiomethyl moiety.

The p-tolyl group, an aromatic ring with a methyl substituent, influences the reactivity of the sulfide. The electron-donating nature of the methyl group can subtly affect the nucleophilicity of the sulfur atom. Compared to other halomethyl sulfides, the reactivity can be tuned by modifying the substituent on the aryl ring. For instance, the presence of electron-withdrawing groups on the aromatic ring would generally increase the electrophilicity of the chloromethyl carbon.

The sulfur atom itself can act as a nucleophile or be oxidized to higher oxidation states, such as in p-tolyl p-tolylthiomethyl sulfoxide, further expanding its synthetic utility. rsc.org

The study of diaryl sulfides, the broader class to which the parent sulfide of this compound belongs, began to gain systematic traction in the early 20th century as part of broader investigations into organosulfur chemistry. The specific synthesis and initial exploration of this compound's reactivity were part of the larger effort to develop versatile synthetic intermediates. Early applications likely focused on its use as a protecting group for thiols or in the synthesis of other sulfur-containing compounds. Research from the mid to late 20th century began to detail its reactions, such as its use in generating the corresponding Grignard reagent, although early attempts were sometimes met with challenges like self-coupling. oup.com

Scope and Objectives of Current Research on this compound

Current research on this compound continues to explore its synthetic potential. A primary objective is the development of new, highly selective, and efficient transformations involving this reagent. This includes its application in asymmetric synthesis, where the sulfur-containing moiety can be used to control the stereochemical outcome of reactions.

Another area of focus is its use in the synthesis of biologically active molecules. researchgate.net Researchers are investigating its incorporation into novel scaffolds for drug discovery, leveraging the unique properties imparted by the sulfur atom. Furthermore, the development of more sustainable and environmentally friendly synthetic methods utilizing this compound is an ongoing goal. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. The versatility of this compound ensures its continued relevance and exploration in the field of organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClS B1586667 Chloromethyl p-Tolyl Sulfide CAS No. 34125-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYMJYUSRAJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363596
Record name Chloromethyl p-Tolyl Sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34125-84-3
Record name Chloromethyl p-Tolyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl p-Tolyl Sulfide
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Synthetic Methodologies and Strategies for Chloromethyl P Tolyl Sulfide

Established Synthetic Routes to Chloromethyl p-Tolyl Sulfide (B99878)

The established synthetic routes are broadly categorized into two main approaches: the condensation of a thiol with a formaldehyde (B43269) derivative and the halomethylation of a sulfide precursor.

Condensation Reactions with p-Toluenethiol and Formaldehyde Derivatives

A fundamental method for preparing chloromethyl sulfides is the reaction of a thiol with formaldehyde and a source of hydrogen halide. This approach, analogous to the classic Blanc chloromethylation of aromatic compounds, involves the electrophilic substitution onto the sulfur atom of the thiol. google.comdokumen.pub For the synthesis of Chloromethyl p-Tolyl Sulfide, this involves the reaction of p-toluenethiol with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. google.comgoogle.com The reaction is believed to proceed through the formation of a highly reactive halomethylium ion electrophile from the interaction of formaldehyde and the acid. dokumen.pub A similar methodology has been successfully developed for the bromomethylation of various thiols using paraformaldehyde and a solution of hydrogen bromide in acetic acid, indicating the general applicability of this strategy. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the chloromethylation reaction are highly dependent on the specific conditions employed. Key parameters that are typically optimized include reaction temperature, time, and the molar ratios of the reactants. researchgate.net For instance, in related chloromethylation reactions of aromatic hydrocarbons, yields can be significantly impacted by the formation of byproducts like diphenylmethane (B89790) derivatives, which arise from subsequent Friedel-Crafts alkylation catalyzed by the same acidic conditions. unive.it

To enhance yield and regioselectivity, particularly to favor the desired para-substituted product where applicable, various strategies are employed. One effective approach is the use of phase-transfer catalysis. The introduction of quaternary ammonium (B1175870) salts has been shown to improve both the yield and the para/ortho selectivity in the chloromethylation of alkylbenzenes. google.comunive.it For example, in the chloromethylation of cumene, a yield of 98% with a high para/ortho ratio was achieved using a micellar catalyst. unive.it

Below is a table illustrating typical parameters considered for optimization in related chloromethylation reactions.

ParameterVariableRationale for Optimization
Temperature 20°C - 105°CControls reaction rate versus byproduct formation. Higher temperatures can favor condensation side reactions. google.com
Reaction Time Minutes to hoursEnsures complete conversion without promoting decomposition or side reactions. researchgate.netunive.it
Reagents Formaldehyde, Paraformaldehyde, Chloromethyl etherChoice of formaldehyde source can influence reactivity and handling requirements. google.comgoogle.com
Catalyst Loading mol %Affects reaction rate and can influence the extent of side reactions like polychloromethylation. researchgate.netacs.orgnih.gov
Solvent Acetic Acid, Chlorinated Hydrocarbons, etc.Solvent choice can affect solubility of reactants and influence the reaction pathway. google.comunive.it
Catalyst Systems in Formaldehyde-Mediated Chloromethylation

The choice of catalyst is crucial in formaldehyde-mediated chloromethylation. The reaction is typically acid-catalyzed, with both protonic acids and Lewis acids being employed to facilitate the formation of the electrophilic species. google.com

Lewis acids are commonly used, with zinc chloride being a traditional catalyst for the Blanc reaction. google.comgoogle.comunive.it However, a range of other Lewis acids have been investigated to improve catalytic activity. Studies comparing different catalysts for the chloromethylation of toluene (B28343) found that FeCl₃ exhibited the highest activity among AlCl₃, ZnCl₂, and SnCl₄. google.com Synergistic catalysis, using a combination of a protonic acid like HCl and a Lewis acid like ZnCl₂, has also been shown to improve yields for certain aromatic substrates. google.com More recently, phase-transfer catalysts, such as quaternary ammonium salts, have been introduced to improve selectivity and yield, particularly in biphasic reaction systems. google.comunive.it

The following table summarizes various catalyst systems used in chloromethylation reactions.

Catalyst TypeExamplesRole/Application
Protonic Acids H₂SO₄, HCl, H₃PO₄Act as catalysts, often generating HCl in situ. google.com
Lewis Acids ZnCl₂, AlCl₃, FeCl₃, SnCl₄Promote the formation of the chloromethyl cation from formaldehyde and HCl. google.comunive.it
Phase-Transfer Catalysts Quaternary Ammonium Salts (e.g., Aliquat® 336)Improve reaction rates and selectivity in heterogeneous mixtures. google.comunive.itresearchgate.net
Synergistic Systems HCl/ZnCl₂, H₂SO₄/FeCl₃Combinations of protonic and Lewis acids can enhance reaction yields. google.com

Halomethylation of p-Tolyl Sulfides

An alternative and widely used strategy involves the direct halomethylation of a p-tolyl sulfide derivative, most commonly Methyl p-tolyl sulfide. This method avoids the use of the more odorous p-toluenethiol.

Use of Hydrogen Halides and Formaldehyde Sources

This method is a direct application of the Blanc reaction conditions to a sulfide substrate. google.com The reaction of an aromatic sulfide with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid, can yield the corresponding chloromethylated product. archive.org A highly efficient and facile method for the analogous bromomethylation of thiols has been developed using paraformaldehyde and an HBr/acetic acid solution, which minimizes the formation of toxic byproducts and proceeds with high chemo-tolerance. researchgate.net This general procedure is applicable to the synthesis of chloromethyl sulfides.

Investigation of Alternative Halogenating Agents

To circumvent the use of gaseous hydrogen chloride or to achieve different reactivity profiles, various alternative halogenating agents have been investigated. A particularly common and convenient method for preparing this compound is the chlorination of Methyl p-tolyl sulfide using Sulfuryl Chloride (SO₂Cl₂) in a solvent like methylene (B1212753) chloride. chemicalbook.com Other N-halo compounds are also effective; for instance, N-chlorosuccinimide (NCS) has been successfully used for the chlorination of the related compound, methyl p-tolyl sulfoxide (B87167), in the presence of a base like K₂CO₃. acs.org Phosphorus oxyhalides, such as phosphorus oxychloride, also serve as effective halogen sources for the halomethylation of aromatic compounds in the presence of paraformaldehyde, providing a direct route to the chloromethylated products. google.comgoogle.com

The table below details some alternative halogenating agents and their applications.

Halogenating AgentSubstrateProductReference
Sulfuryl Chloride (SO₂Cl₂)Methyl p-tolyl sulfideThis compound chemicalbook.com
N-Chlorosuccinimide (NCS)Methyl p-tolyl sulfoxideChloromethyl p-tolyl sulfoxide acs.org
Phosphorus Oxychloride (POCl₃)Aromatic CompoundsChloromethylated Aromatics google.comgoogle.com
Hydrogen Bromide (HBr)Thiols / ParaformaldehydeBromomethyl sulfides researchgate.net

Preparation via Methyl Chloride Addition to p-Toluene Derivatives

One established method for synthesizing this compound involves the reaction of a p-toluene derivative with methyl chloride. chembk.com This process typically requires an acid catalyst to facilitate the addition of the chloromethyl group to the sulfur atom of the p-toluene compound. chembk.com The general reaction involves the electrophilic chloromethylation of a suitable p-toluene precursor.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This trend extends to the synthesis of this compound, with researchers exploring microwave-assisted protocols, phase-transfer catalysis, and other eco-friendly methodologies.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. frontiersin.orgdokumen.pub While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the use of microwave irradiation is a common strategy for accelerating related organic reactions, including the synthesis of various sulfur-containing heterocyclic compounds and the alkylation of sulfides. frontiersin.orgsigmaaldrich.comnih.gov The application of microwave technology to the synthesis of sulfones from arenes and p-toluene sulfonyl chloride has been reported, suggesting its potential applicability in related sulfide preparations. jchemrev.com

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. In the context of chloromethylation, PTC can facilitate the reaction between an aqueous phase containing the chloromethylating agent and an organic phase containing the aromatic substrate. phasetransfercatalysis.com Various quaternary ammonium salts, such as hexadecyl trimethyl ammonium bromide and tetrabutylammonium (B224687) salts, have been investigated as phase-transfer catalysts in chloromethylation reactions, showing varying degrees of effectiveness. phasetransfercatalysis.com The mechanism in some cases may be more aligned with enhanced interfacial interactions rather than a true phase-transfer mechanism, especially when vigorous stirring is employed. phasetransfercatalysis.com The use of PTC has been explored in heterocyclic chemistry and offers a convenient method for the synthesis of various organic compounds. acs.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For sulfide synthesis, this includes the use of less toxic reagents, environmentally benign solvents like water, and catalytic methods to improve efficiency. researchgate.netdrhazhan.com The development of simple, mild, and efficient synthesis methods is a key focus in this area. researchgate.net While specific eco-friendly methods for this compound are not explicitly detailed, the broader trend in organic synthesis points towards the adoption of such practices.

Stereoselective and Enantioselective Synthesis of Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For analogues of this compound, particularly its corresponding sulfoxide, stereoselective and enantioselective methods are crucial for obtaining enantiomerically pure compounds.

Chiral sulfoxides are valuable intermediates in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. sigmaaldrich.comresearchgate.net The synthesis of enantiomerically pure sulfoxides can be achieved through various methods, including the use of chiral auxiliaries and asymmetric oxidation of prochiral sulfides using chiral catalysts. wiley-vch.denih.gov

Chiral auxiliaries, such as derivatives of ephedrine, oxazolidinones, and sulfur-based compounds, can be temporarily attached to a molecule to direct a subsequent stereoselective transformation. sigmaaldrich.com For instance, enantiomerically pure (R)-chloromethyl p-tolyl sulfoxide can be used as a starting material to synthesize other chiral molecules. researchgate.netnih.gov The reaction of the lithium carbanion of (R)-chloromethyl p-tolyl sulfoxide with ketones can lead to the formation of adducts with high diastereoselectivity. nih.gov

Asymmetric oxidation of sulfides to sulfoxides is another powerful strategy. This can be achieved using metal complexes with chiral ligands as catalysts. wiley-vch.de For example, titanium complexes with chiral diols like diethyl tartrate (DET) or binaphthol (BINOL) derivatives have been successfully used for the enantioselective oxidation of aryl methyl sulfides, including methyl p-tolyl sulfide, to the corresponding sulfoxides with good to excellent enantiomeric excess. wiley-vch.de Other metal catalysts, such as those based on manganese, have also been employed for this purpose. wiley-vch.de

Below is a table summarizing various catalysts and auxiliaries used in the stereoselective synthesis of sulfoxides:

Catalyst/Auxiliary SystemSubstrate ExampleProductEnantiomeric Excess (ee)YieldReference
Ti(Oi-Pr)4/(R,R)-DET/H2O/TBHPMethyl p-tolyl sulfideMethyl p-tolyl sulfoxideHigh- wiley-vch.de
Ti(Oi-Pr)4/(R,R)-DET/CHPMethyl p-tolyl sulfideMethyl p-tolyl sulfoxideup to 99%- wiley-vch.de
Ti(IV)/Binol/H2OMethyl p-tolyl sulfideMethyl p-tolyl sulfoxide73%90% wiley-vch.de
MoO2(acac)2/Chiral Ligandp-Tolyl methyl sulfidep-Tolyl methyl sulfoxide81%Good wiley-vch.de
(R)-Chloromethyl p-tolyl sulfoxideβ-TetraloneSulfinyloxiranes-93% (as diastereomeric mixture) nih.gov

Asymmetric Induction in Oxidations at Sulfur Centers

The creation of chiral sulfoxides from prochiral sulfides is a pivotal transformation in asymmetric synthesis. The enantioselective oxidation of the sulfur center in aryl alkyl sulfides, including structures analogous to this compound, has been the subject of extensive research. Various catalytic systems have been developed to achieve high levels of enantiomeric excess (ee).

A prominent method involves the use of titanium-based catalysts. For instance, a complex generated from titanium isopropoxide (Ti(O-i-Pr)4), (R)-1,1'-bi-2-naphthol ((R)-BINOL), and water has been successfully used for the enantioselective oxidation of chloromethyl p-chlorophenyl sulfide. researchgate.net Using tert-butyl hydroperoxide (TBHP) as the oxidant, this system yielded the corresponding (S)-sulfoxide in 69% yield with an enantiomeric purity of 59% ee before recrystallization. researchgate.net Further optimization of BINOL-based ligands has been explored. The use of (R)-6,6′-Diphenyl-BINOL in combination with Ti(O-i-Pr)4 and aqueous TBHP for the oxidation of methyl p-tolyl sulfide has been optimized to produce the (R)-sulfoxide with high yields and enantioselectivity. ias.ac.inscispace.com

Kinetic resolution can play a significant role in enhancing the enantiopurity of the sulfoxide product. In some titanium-catalyzed oxidations, the initially formed sulfoxide undergoes further oxidation to the corresponding sulfone in an enantioselective manner. acs.org This process preferentially consumes one enantiomer of the sulfoxide, thereby enriching the other. For example, in the oxidation of methyl p-tolyl sulfide, an initial low asymmetric induction can be amplified by an effective kinetic resolution, leading to high ee values at increased sulfide conversion. acs.org

Iron-based catalytic systems also offer an efficient route for asymmetric sulfoxidation. An in situ-generated chiral iron complex with a 6,6'-bis(oxazolinyl)-2,2'-bipyridine (bipybox) ligand, using aqueous hydrogen peroxide (H2O2) as the oxidant, has demonstrated high enantioselectivities. ulaval.ca This method combines the mono-oxidation of the sulfide with a kinetic resolution of the resulting sulfoxide, affording products with up to 98.5:1.5 enantiomeric ratio (er). ulaval.ca

The choice of oxidant and reaction conditions significantly influences both yield and enantioselectivity. Researchers have investigated various hydroperoxides, including cumyl hydroperoxide (CHP) and urea-hydrogen peroxide (UHP), in conjunction with different chiral ligands and metal centers like titanium and iron. ucc.ie The presence of water in the Kagan-Modena system (Ti(O-i-Pr)4/diethyl tartrate) has been shown to be critical, as too much or too little can be detrimental to the enantioselectivity of the oxidation. ucc.ie

Table 1: Asymmetric Oxidation of Methyl p-Tolyl Sulfide and Analogs

SubstrateCatalyst/LigandOxidantYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
Chloromethyl p-chlorophenyl sulfideTi(O-i-Pr)4 / (R)-BINOL / H2Otert-butyl hydroperoxide6959% ee researchgate.net
Methyl p-tolyl sulfideTi(O-i-Pr)4 / (R)-6,6′-Diphenyl-BINOL / H2Oaq. TBHP8790% ee ias.ac.inscispace.com
Methyl p-tolyl sulfideFeCl2 / bipyboxaq. H2O23994:6 er ulaval.ca
Methyl p-tolyl sulfideTi(O-i-Pr)4 / L-DET / Furyl hydroperoxideFuryl hydroperoxide6387% ee lookchem.com
Methyl p-tolyl sulfideTi(salen) complexUrea hydrogen peroxide (UHP)-- ucc.ie
Methyl p-tolyl sulfideTi(O-i-Pr)4 / (S,S)-1-phenylethyl hydroperoxide(S,S)-1-phenylethyl hydroperoxide-~80% ee acs.org

Control of E/Z Isomerism in Related Vinyl Sulfoxides

The stereochemistry of the carbon-carbon double bond in vinyl sulfoxides is a critical aspect of their synthetic utility. Methodologies for controlling E/Z isomerism often rely on the stereochemistry of the starting materials or the directing influence of the sulfinyl group itself.

One direct approach to stereocontrol involves the oxidation of geometrically pure E- or Z-vinyl sulfides. The oxidation of (E)- and (Z)-vinyl sulfides to their corresponding sulfoxides can proceed while retaining the original geometry of the double bond. For example, using hydrogen peroxide in acetic acid at low temperatures (5°C) has been identified as an effective method for converting Z-vinyl sulfides into Z-vinyl sulfoxides without isomerization. nih.gov Similarly, this method can be applied to E-vinyl sulfides to obtain E-vinyl sulfoxides, demonstrating that the oxidation process does not affect the configuration of the starting alkene. nih.gov

The sulfinyl group can also exert powerful stereocontrol during the formation of a double bond. In the synthesis of hydroxy sulfinyl dienes from vinyl oxiranes, the chiral sulfinyl group can dictate the geometry of the newly formed trisubstituted alkene. acs.org The reaction of diastereomeric epoxides with a strong base like potassium tert-butoxide (KO-t-Bu) can lead to the formation of either E/E or Z/E dienes with high selectivity, demonstrating that the sulfinyl moiety controls both the regioselectivity of deprotonation and the final alkene geometry. acs.org

Furthermore, base-mediated isomerization can be harnessed to control the stereochemical outcome. The isomerization of γ-azido substituted E-vinyl sulfones using a base like DBU has been shown to selectively produce Z-vinyl azides. researchgate.net The stereochemical outcome is dependent on the substitution pattern of the vinyl sulfone, with a proposed non-bonding interaction between the incoming azido (B1232118) group and a vinylic proton guiding the conformation to favor the Z-isomer. researchgate.net While this example involves a sulfone, the underlying principles of manipulating allylic anions are relevant to sulfoxides.

In reactions involving arynes, the stereochemistry of the starting vinyl sulfoxide can be preserved with high fidelity. The reaction of in-situ generated arynes with (Z)-vinyl sulfoxides has been shown to produce ortho-arylsulfinylaryl vinyl ethers with complete stereospecificity, retaining the Z-configuration of the vinyl group. acs.org

Table 2: Stereoselective Reactions of Related Vinyl Sulfoxides and Sulfones

Reactant TypeReagents/ConditionsProduct TypeStereochemical OutcomeReference
Z-Vinyl SulfideH2O2, AcOH, 5°CZ-Vinyl SulfoxideGeometry retained nih.gov
E-Vinyl SulfideH2O2, AcOH, 5°CE-Vinyl SulfoxideGeometry retained nih.gov
(Z)-Vinyl SulfoxideAryne (from ortho-silylaryl triflate, CsF)ortho-Sulfinylaryl Vinyl EtherComplete stereospecificity (Z-product) acs.org
Vinyl Oxirane (diastereomer 1)KO-t-Bu, THFZ/E Hydroxy Sulfinyl DieneSingle isomer formed acs.org
Vinyl Oxirane (diastereomer 2)KO-t-Bu, THFE/E Hydroxy Sulfinyl DieneSingle isomer formed acs.org
γ-Azido E-Vinyl SulfoneDBU (base)Z-Vinyl AzideHigh Z-selectivity (e.g., Z/E = 85:15 to ≥95:5) researchgate.net

Reactivity and Mechanistic Studies of Chloromethyl P Tolyl Sulfide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for chloromethyl p-tolyl sulfide (B99878) involves the substitution of the chlorine atom, a good leaving group, by various nucleophiles. cymitquimica.com This reactivity is fundamental to its application in organic synthesis.

The chloromethyl group in chloromethyl p-tolyl sulfide is an active site for bimolecular nucleophilic substitution (SN2) reactions. acs.org The high electrophilicity of the carbon atom, bonded to both an electron-withdrawing sulfur atom and a chlorine atom, makes it susceptible to attack by strong nucleophiles. While chloromethyl sulfides are commonly used as alkylating agents, their bromo-analogs, such as (bromomethyl)(p-tolyl)sulfide, exhibit superior electrophilicity and are often preferred for this role. nih.govrsc.org

The rate and efficiency of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the solvolysis of chloromethyl phenyl sulfide, a related compound, in various hydroxylic solvents suggests a mechanism involving nucleophilic solvent assistance in the rate-determining step. researchgate.net

One of the most significant applications of this compound is its use as a precursor for generating highly reactive organometallic reagents. These reagents serve as potent nucleophiles in carbon-carbon bond-forming reactions.

The generation of α-sulfanylmethyl organolithiums can be achieved through a halogen-lithium exchange reaction. nih.govrsc.org For example, treating the analogous (bromomethyl)(p-tolyl)sulfide with n-butyllithium (nBuLi) generates the corresponding nucleophilic organolithium species. nih.govresearchgate.net This α-sulfanylmethyllithium can then be trapped with electrophiles, such as benzaldehyde, to form β-hydroxysulfides in good yields. nih.govrsc.org This approach avoids potential side reactions, like thiolate formation, that can occur with classical deprotonation methods. nih.govrsc.org

Table 1: Generation and Trapping of α-Sulfanylmethyl Organolithium

Substrate Reagent Electrophile Product Yield Reference

Chloromethyl p-tolyl sulfoxide (B87167), the oxidized form of the sulfide, is a key precursor for generating magnesium carbenoids via a sulfoxide/magnesium exchange reaction. beilstein-journals.orgnih.gov This reaction typically involves treating a derivative, such as a 1-chlorovinyl p-tolyl sulfoxide, with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). beilstein-journals.orgnih.govgrafiati.com The exchange of the sulfoxide group for magnesium results in the formation of a magnesium alkylidene carbenoid. beilstein-journals.orgchemrxiv.org These carbenoids are highly reactive intermediates used in subsequent transformations. beilstein-journals.org The combination of 1-chlorovinyl p-tolyl sulfoxide and i-PrMgCl has been identified as an optimal pairing for generating these magnesium carbenoids efficiently. nih.govgrafiati.com The use of a "turbo Grignard" reagent, an isopropylmagnesium chloride-lithium chloride complex, can also facilitate this transformation. chemrxiv.orgresearchgate.net

Chloromethyl p-tolyl sulfoxide and its derivatives are instrumental in reactions involving carbonyl compounds and enolates, leading to the synthesis of more complex molecules. researchgate.net The carbanion of chloromethyl p-tolyl sulfoxide, generated by deprotonation with a strong base like lithium diisopropylamide (LDA), reacts with aldehydes and ketones. nih.govd-nb.info This initial addition is often the first step in multi-step sequences. researchgate.net

For example, 1-chlorovinyl p-tolyl sulfoxides, synthesized from chloromethyl p-tolyl sulfoxide and carbonyl compounds, undergo conjugate addition with lithium enolates of esters or amides. researchgate.netresearchgate.net The resulting adducts can then be treated with Grignard reagents to induce a sulfoxide-magnesium exchange, forming magnesium carbenoids that undergo further reactions like 1,2-CH or 1,2-CC insertions to yield β,γ-unsaturated esters. researchgate.netresearchgate.net

Formation of Organometallic Reagents from this compound

Role as a Precursor in Horner-Wadsworth-Emmons (HWE) Reactions

Chloromethyl p-tolyl sulfoxide serves as a key starting material for preparing reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes. beilstein-journals.orgwikipedia.orgconicet.gov.ar A one-pot procedure has been developed where an HWE reagent is generated in situ from chloromethyl p-tolyl sulfoxide, diethyl chlorophosphate, and lithium diisopropylamide (LDA). beilstein-journals.orgresearchgate.netd-nb.info This reagent, [chloro(diethoxyphosphoryl)(p-tolylsulfinyl)methyl]lithium, then reacts with aldehydes or ketones to produce 1-chlorovinyl p-tolyl sulfoxides. researchgate.netresearchgate.net These vinyl sulfoxides are versatile intermediates that can be used in a variety of subsequent reactions, including the Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form alkynes. beilstein-journals.orgnih.govd-nb.info

Table 2: One-Pot Synthesis of 1-Chlorovinyl p-Tolyl Sulfoxides via HWE Reaction

Step Reagents Intermediate/Product Reference
1 Chloromethyl p-tolyl sulfoxide, Diethyl chlorophosphate, LDA [Chloro(diethoxyphosphoryl)(p-tolylsulfinyl)methyl]lithium researchgate.netresearchgate.net

This application highlights the utility of this compound in bridging classical olefination chemistry with modern synthetic transformations involving organosulfur and organometallic intermediates.

Table of Mentioned Compounds

Compound Name
(Bromomethyl)(p-tolyl)sulfide
1-Chlorovinyl p-tolyl sulfoxide
1-Phenyl-2-(p-tolylthio)ethanol
Benzaldehyde
This compound
Chloromethyl p-tolyl sulfoxide
Diethyl chlorophosphate
Isopropylmagnesium chloride
Lithium diisopropylamide (LDA)

In Situ Generation of HWE Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its ability to form carbon-carbon double bonds, often with high stereoselectivity. nih.gov A key application of this compound is its role in the in situ generation of HWE reagents. Specifically, it serves as the starting material for creating a phosphorus-stabilized carbanion capable of reacting with carbonyl compounds.

The process involves the reaction of this compound with a phosphite (B83602) or phosphine, followed by deprotonation. A more streamlined and commonly employed method involves a one-pot procedure where the HWE reagent is generated and used immediately. researchgate.netresearchgate.net In this approach, [chloro(diethoxyphosphoryl)(p-tolylsulfinyl)methyl]lithium is prepared from chloromethyl p-tolyl sulfoxide (itself derived from the sulfide), diethyl chlorophosphate, and a strong base like lithium diisopropylamide (LDA). researchgate.netbeilstein-journals.org This generated HWE reagent is not isolated but is directly treated with an aldehyde or ketone to produce vinyl sulfoxides. researchgate.netresearcher.life This one-pot methodology avoids the isolation of potentially unstable intermediates and provides an efficient route to functionalized alkenes from simple carbonyl precursors. researchgate.net

Synthesis of Substituted Vinyl Sulfoxides

The primary products from the HWE reaction involving reagents derived from this compound are substituted vinyl sulfoxides, particularly 1-chlorovinyl p-tolyl sulfoxides. beilstein-journals.org These compounds are valuable synthetic intermediates, notably as precursors for magnesium alkylidene carbenoids. researcher.lifenih.gov

The in situ generated HWE reagent, [chloro(diethoxyphosphoryl)(p-tolylsulfinyl)methyl]lithium, reacts efficiently with a wide range of carbonyl compounds to yield the corresponding 1-chlorovinyl p-tolyl sulfoxides. researchgate.netresearchgate.net This one-pot procedure has been successfully applied to synthesize various 2-monosubstituted and 2,2-disubstituted 1-chlorovinyl p-tolyl sulfoxides. researchgate.net For instance, the reaction of the HWE reagent with aldehydes and ketones leads to the formation of these sulfoxides, which can then be used in subsequent transformations without purification. researchgate.netbeilstein-journals.org However, certain 2,2-disubstituted sulfoxides that are not accessible via the one-pot HWE reaction can be synthesized using a stepwise method. beilstein-journals.org The resulting 2,2-unsymmetrically substituted sulfoxides are often obtained as mixtures of geometric isomers, which can be separated by column chromatography. beilstein-journals.org

Table 1: Synthesis of 1-Chlorovinyl p-Tolyl Sulfoxides via One-Pot HWE Reaction

Carbonyl Compound (1) Resulting 1-Chlorovinyl p-Tolyl Sulfoxide (2)
4,4'-Dimethoxybenzophenone 2,2-bis(4-methoxyphenyl)-1-chlorovinyl p-tolyl sulfoxide
Benzophenone 2,2-diphenyl-1-chlorovinyl p-tolyl sulfoxide
Acetophenone (E/Z)-2-methyl-2-phenyl-1-chlorovinyl p-tolyl sulfoxide
4-Phenyl-2-butanone (E/Z)-2-methyl-2-phenethyl-1-chlorovinyl p-tolyl sulfoxide

This table presents examples of carbonyl compounds converted to their corresponding 1-chlorovinyl p-tolyl sulfoxides using the HWE reagent generated in situ from chloromethyl p-tolyl sulfoxide derivatives. beilstein-journals.org

Participation in Rearrangement Reactions

Beyond olefination, this compound and its derivatives are pivotal in several important rearrangement reactions that enable the construction of complex molecular architectures.

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement of Magnesium Alkylidene Carbenoids

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a classic method for synthesizing alkynes from vinyl halides, proceeding through an alkylidene carbenoid intermediate. beilstein-journals.org A modern and highly efficient variant of this reaction utilizes magnesium alkylidene carbenoids generated from 1-chlorovinyl p-tolyl sulfoxides, which are themselves readily prepared from carbonyl compounds using chloromethyl p-tolyl sulfoxide. beilstein-journals.orgnih.gov This sequence provides a powerful one-carbon homologation route for converting aldehydes and ketones into alkynes. beilstein-journals.org

Mechanism of Alkylidene Carbenoid Formation

The key step in this FBW rearrangement sequence is the generation of the magnesium alkylidene carbenoid. This reactive intermediate is formed via a sulfoxide/magnesium exchange reaction. rsc.org When a 1-chlorovinyl p-tolyl sulfoxide is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), the sulfoxide group is exchanged for magnesium. researchgate.netbeilstein-journals.org This process yields a magnesium alkylidene carbenoid, a species with both a magnesium and a chlorine atom attached to the same vinylic carbon. beilstein-journals.org The optimal conditions for this transformation have been found to be the use of 1-chlorovinyl p-tolyl sulfoxides and i-PrMgCl. researcher.lifenih.gov The resulting carbenoid is highly reactive and typically undergoes spontaneous rearrangement to the alkyne product. beilstein-journals.org

Scheme 1: Generation of Magnesium Alkylidene Carbenoid and Subsequent FBW Rearrangement

Generated code

This schematic illustrates the conversion of a 1-chlorovinyl p-tolyl sulfoxide to an alkyne through the formation of a magnesium alkylidene carbenoid intermediate followed by the FBW rearrangement. beilstein-journals.orgrsc.org

Factors Influencing 1,2-Rearrangements

The efficiency and outcome of the FBW rearrangement are governed by several factors, primarily the migratory aptitude of the substituents (R¹ and R²) and the stereochemistry of the starting vinyl sulfoxide. rsc.org

Migratory Aptitude : The 1,2-rearrangement step of the FBW reaction is considered an anionotropic process, where the stability of the migrating group as a carbanion influences its tendency to move. The observed order of migratory aptitude is generally aryl and alkynyl groups being much better migrating groups than alkyl groups (aryl, alkynyl >> alkyl). rsc.org

Stereochemistry : The geometry of the starting 1-chlorovinyl p-tolyl sulfoxide is critical. For a successful 1,2-rearrangement, the migrating substituent and the chlorine atom must be trans to each other. rsc.org This stereochemical requirement explains the observed differences in reactivity between geometric isomers. For example, in the case of 2-methyl-substituted sulfoxides, isomers where the methyl group is trans to the chlorine atom rearrange to the corresponding alkyne with low efficiency. rsc.org In contrast, for sulfoxides where both substituents are good migrating groups (e.g., aryl and alkynyl), there is no significant difference in reactivity between the geometric isomers. rsc.org

Table 2: Influence of Substituents on FBW Rearrangement Efficiency

Migrating Group (R¹) Non-Migrating Group (R²) Relative Reactivity/Yield
Aryl Aryl High
Aryl Alkynyl High
Aryl Methyl Moderate to Low (dependent on stereochemistry)

This table summarizes the general trends in reactivity based on the nature of the substituents on the vinyl sulfoxide precursor. rsc.org

Pummerer-Type Reactions and Their Intermolecular Variants

The Pummerer reaction traditionally describes the conversion of a sulfoxide with at least one α-hydrogen into an α-functionalized sulfide upon treatment with an activating agent, typically an acid anhydride (B1165640). researchgate.net The reaction proceeds through an internal redox process where the sulfur atom is reduced and the α-carbon is oxidized. researchgate.net Derivatives of this compound, namely the corresponding sulfoxides, can participate in Pummerer-type transformations.

While the classic Pummerer reaction involves intramolecular rearrangement, intermolecular variants and related processes are also known. For example, the reaction of adducts formed from 1-chlorovinyl p-tolyl sulfoxides and the lithium enolate of N,N-dimethylacetamide can be treated with trifluoroacetic anhydride. This does not lead to a simple Pummerer product but results in the formation of γ-tolylsulfanylated γ-lactones in high yields. researchgate.net

Furthermore, the concept of a Pummerer-type intermediate is invoked in other related reactions. The chlorination of sulfides or sulfoxides with agents like thionyl chloride is considered to be a Pummerer-type reaction of an initially formed chlorosulfonium salt intermediate. oup.com In a broader context, electrophilic activation of sulfoxides can lead to various reaction pathways. For instance, activation of DMSO with HCl is proposed to generate a reactive sulfonium (B1226848) salt which can lead to intermediates like chloromethyl methyl sulfide, an analogue of this compound. nih.gov This highlights the general reactivity pattern where an activated sulfoxide serves as a precursor to an electrophilic species that can be trapped by nucleophiles, a hallmark of the intermolecular Pummerer reaction. nih.gov

Oxidative Pummerer Reactions

While the classic Pummerer reaction uses a pre-formed sulfoxide, oxidative Pummerer reactions start from the sulfide, which is oxidized in situ to an activated sulfonium species that then undergoes the rearrangement. These reactions provide a direct route from sulfides to α-functionalized sulfides.

A key application involving a derivative of this compound is seen in the synthesis of multisubstituted α,β-unsaturated γ-lactones. In this multi-step synthesis, 1-chlorovinyl p-tolyl sulfoxides, which are synthesized from aldehydes and chloromethyl p-tolyl sulfoxide, serve as crucial intermediates. sci-hub.stthieme-connect.comresearchgate.net The process involves the addition of a lithium enolate to the 1-chlorovinyl p-tolyl sulfoxide. The resulting adduct undergoes a Pummerer-type cyclization when treated with trifluoroacetic anhydride (TFAA) in the presence of sodium iodide (NaI). sci-hub.stthieme-connect.com This cyclization forms a γ-lactone bearing a p-tolylsulfanyl group at the γ-position, demonstrating a sophisticated intramolecular application of the Pummerer concept. sci-hub.st

The general mechanism for such a Pummerer-type cyclization is initiated by the activation of the sulfoxide by TFAA. This is followed by an intramolecular attack of the carboxylate group, leading to the formation of the lactone ring and transfer of the chloro-substituent.

Aromatic Pummerer Reactions

In an aromatic Pummerer reaction, an activated aryl sulfoxide undergoes nucleophilic attack on the aromatic ring rather than at the α-carbon. acs.orgnih.gov This reaction provides a method for the functionalization of aromatic rings in a way that is complementary to traditional electrophilic aromatic substitution. acs.org The regioselectivity of the nucleophilic attack—whether it occurs at the ortho, para, or meta position—is influenced by the substituents on the aromatic ring and the reaction conditions. acs.orgnih.gov

For aryl sulfoxides that possess substituents with acidic protons, a remote deprotonation can occur, leading to quinone-type intermediates. acs.org In other cases, nucleophilic addition happens directly to the aromatic ring. For instance, studies on p-aniline sulfoxide derivatives have shown that nucleophilic attack by halides or other nucleophiles occurs selectively at the meta-position relative to the sulfoxide group. acs.org In contrast, other systems favor para-substitution. nih.gov

While specific studies on the aromatic Pummerer reaction of chloromethyl p-tolyl sulfoxide are not extensively documented, research on related substituted benzyl (B1604629) p-tolyl sulfoxides provides mechanistic insights. For example, the Pummerer reaction of optically active benzyl p-tolyl sulfoxides with acetic anhydride has been shown to proceed through a predominantly intramolecular pathway, although the chirality at the sulfur atom is often lost in the final α-acetoxy sulfide product. oup.com This suggests the formation of an α-(p-tolylthio)carbenium acetate (B1210297) ion-pair intermediate. oup.com

Oxidation Pathways of the Sulfide Moiety

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or further oxidized to the sulfone. The choice of oxidant and reaction conditions determines the outcome of the oxidation.

Selective Oxidation to Sulfoxides

The chemoselective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are valuable intermediates. jchemrev.com A variety of reagents and catalytic systems have been developed to achieve this transformation with high selectivity, avoiding overoxidation to the sulfone. jchemrev.com

Molybdenum-based catalysts have proven effective for the selective sulfoxidation of sulfides. For instance, molybdenum(VI) cis-dioxo complexes can oxidize a range of sulfides to sulfoxides in high yields and with excellent selectivity. acs.orgnih.gov The oxidation of (chloromethyl)(methyl)sulfide, a model compound for sulfur mustard, highlights the importance of this selectivity, as the resulting sulfoxide is significantly less toxic than the overoxidized sulfone. acs.orgnih.gov

The table below summarizes the oxidation of various sulfides using a Molybdenum(VI) cis-dioxo catalyst, demonstrating the system's efficiency.

SubstrateCatalystSolventTime (min)Conversion to Sulfoxide (%)
Methyl p-tolyl sulfideMo(O)₂(H₂sal-eta)CDCl₃30>99
Methyl phenyl sulfideMo(O)₂(H₂sal-eta)CDCl₃30>99
(Chloromethyl)(methyl)sulfideMo(O)₂(H₂sal-eta)CDCl₃30>99
Diethyl sulfideMo(O)₂(H₂sal-eta)CDCl₃30>99

Data sourced from studies on Molybdenum(VI) cis-dioxo catalysts. acs.orgnih.gov

Catalytic Systems for Sulfoxidation

Various catalytic systems have been developed for the efficient and selective oxidation of sulfides. Transition metal complexes, particularly those of molybdenum and titanium, are prominent in this field.

Molybdenum-Based Catalysts: Molybdenum complexes, such as MoO₂(acac)₂ and MoCl₅, have long been used to catalyze the oxidation of sulfides with hydroperoxides. researchgate.net More recently, molybdenum(VI) cis-dioxo catalysts with Schiff base ligands have been shown to be highly effective, allowing for low catalyst loading (0.5 mol%) and fast reaction times. acs.orgnih.gov These catalysts are stable and tolerant of various functional groups. acs.org

Titanium-Based Catalysts: Titanium complexes, especially those incorporating chiral ligands, are widely used for asymmetric sulfoxidation. The Kagan-Modena protocol, which is based on the Sharpless epoxidation reagent (Ti(O-i-Pr)₄, diethyl tartrate, and water), was a pioneering system for the asymmetric oxidation of sulfides. ucc.ie Numerous modifications and new chiral ligands have since been developed to improve enantioselectivity and substrate scope. For example, a chiral titanium complex prepared from Ti(O-i-Pr)₄ and (R)-6,6′-Diphenyl-BINOL has been used for the asymmetric oxidation of prochiral sulfides with tert-butyl hydroperoxide (TBHP) as the oxidant, achieving high enantiomeric excess (ee). scispace.comias.ac.in

The table below presents data on the asymmetric oxidation of methyl p-tolyl sulfide using a chiral titanium/BINOL system, highlighting the influence of the solvent on the reaction's stereoselectivity and yield. ias.ac.in

SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Toluene (B28343)168190
CCl₄187685
CHCl₃177888
CH₂Cl₂246572
Ethyl Acetate246265
Acetonitrile245861

Reaction conditions: Methyl p-tolyl sulfide (1 mmol), (R)-6,6′-Diphenyl-BINOL (5 mol%), Ti(O-i-Pr)₄ (2.5 mol%), 70% aq. TBHP (2 equiv), water (0.5 equiv), at room temperature. ias.ac.in

Stereoselective Sulfoxidation

The synthesis of enantiomerically pure sulfoxides is of great interest due to their application as chiral auxiliaries in asymmetric synthesis. smolecule.com Stereoselective sulfoxidation can be achieved using chiral catalysts or enzymatic systems.

Chiral Metal Catalysts: As mentioned previously, titanium complexes with chiral diol ligands, such as diethyl tartrate (DET) or BINOL derivatives, are highly effective for asymmetric sulfoxidation. ucc.ieresearchgate.net The enantioselectivity of these systems can be very high, often exceeding 90% ee for the oxidation of substrates like methyl p-tolyl sulfide. ucc.iescispace.comias.ac.in Molybdenum complexes with chiral ligands have also been employed, providing good yields and high enantioselectivities. wiley-vch.de

Enzymatic Sulfoxidation: Enzymes, particularly flavin-containing monooxygenases (FMOs) and cyclohexanone (B45756) monooxygenases (CMOs), can catalyze the highly enantioselective oxidation of sulfides. The stereochemical outcome is dependent on the specific enzyme used and the structure of the sulfide substrate. For example, FMO from rabbit lung has been shown to oxidize a series of alkyl p-tolyl sulfides with high enantioselectivity, producing the (R)-sulfoxide as the major enantiomer. smolecule.com

The table below shows the enantiomeric excess (% R) for the sulfoxidation of various alkyl p-tolyl sulfides catalyzed by purified FMOs from different sources.

SubstrateRabbit Lung FMO (% R)Mini-pig Liver FMO (% R)
Methyl p-tolyl sulfide>9991
Ethyl p-tolyl sulfide9182
n-Propyl p-tolyl sulfide8572
Isopropyl p-tolyl sulfide6341

Data sourced from studies on stereoselective sulfoxidation by flavin-containing monooxygenases. smolecule.com

Overoxidation to Sulfones

While selective oxidation to the sulfoxide is often the goal, the sulfide moiety can be further oxidized to the corresponding sulfone. This overoxidation is typically achieved by using stronger oxidizing agents or a stoichiometric excess of the oxidant. jchemrev.com For example, in catalytic systems using hydrogen peroxide or TBHP, increasing the equivalents of the oxidant or raising the reaction temperature can lead to the formation of the sulfone. ias.ac.inwiley-vch.de

Mechanistic Insights into Sulfur Oxidation

The oxidation of the sulfur atom in aryl sulfides, including models like methyl p-tolyl sulfide, has been the subject of detailed mechanistic investigation. These studies reveal that the reaction pathway is highly dependent on the oxidant and catalytic system employed.

Investigations into the oxidation of thianthrene-5-oxide and competitive sulfide-sulfoxide oxidations also point towards an electrophilic oxidation mechanism. researchgate.net However, the observation of a V-shaped Hammett plot for the oxidation of para-substituted thioanisoles suggests that the active species may have a biphilic nature, capable of reacting with both electron-rich and electron-poor sulfides. researchgate.net

Various catalytic systems have been developed to achieve selective sulfoxidation. Molybdenum(VI) cis-dioxo catalysts have been shown to be effective for the chemoselective oxidation of sulfides to sulfoxides. nih.gov Similarly, chiral titanium-diethyl tartrate complexes have been used for the asymmetric oxidation of methyl p-tolyl sulfide to (R)-methyl p-tolyl sulfoxide. thieme-connect.de Kinetic studies using zirconium-based catalysts revealed that the rate-limiting step is the interaction between a peroxo-zirconium intermediate and the organic sulfide substrate. researchgate.net

The choice of oxidant and reaction conditions is critical for controlling the outcome, particularly to avoid overoxidation to the sulfone. nih.gov The table below summarizes findings from various studies on the oxidation of methyl p-tolyl sulfide, a close structural analog of this compound.

Catalyst/Reagent SystemOxidantSolventKey Mechanistic Finding/ObservationReference
PeroxymonocarbonatePeroxymonocarbonateCosolvent/WaterMechanism involves nucleophilic attack of sulfur on the electrophilic oxygen, leading to a charge-separated transition state with proton transfer. nih.gov
Ti(O-i-Pr)₄ / (R)-6,6'-Diphenyl-BINOL70% aq. TBHPTolueneCatalytic asymmetric oxidation proceeds effectively at room temperature; solvent choice significantly impacts enantiomeric excess (ee) and yield. ias.ac.in
Molybdenum(VI) cis-Dioxo CatalysttBuOOHCDCl₃Demonstrates high chemoselectivity for sulfoxidation, avoiding overoxidation to sulfone. nih.gov
Zirconium-monosubstituted phosphotungstateH₂O₂AcetonitrileThe rate-limiting step is the interaction of a peroxo-zirconium intermediate with the sulfide. researchgate.net

Hydrolysis Studies of Chloromethyl Aryl Sulfides

The hydrolysis of chloromethyl aryl sulfides, including this compound, has been investigated to elucidate the reaction mechanism and the influence of substituents on reactivity. Kinetic studies performed in 50% aqueous dioxane show that the hydrolysis follows a first-order rate law. datapdf.com The reaction rate is notably independent of the hydrogen ion concentration, and no evidence of autocatalysis by the produced hydrochloric acid was observed under these conditions. datapdf.comacs.org

This kinetic evidence refutes an earlier proposed mechanism that involved the cleavage of a carbon-sulfur bond in a complex like [ROHCH₂Cl]⁺. datapdf.com Instead, the findings are consistent with a mechanism involving a rate-determining ionization to form a resonance-stabilized carbonium-sulfonium ion intermediate: [ArS-CH₂⁺ ↔ ArS⁺=CH₂]. datapdf.comacs.org

The electronic nature of substituents on the aryl ring has a profound effect on the hydrolysis rate. A study of eight meta- and para-substituted chloromethyl aryl sulfides revealed a nearly 600-fold difference in reactivity between the p-nitro derivative (p-NO₂C₆H₄SCH₂Cl) and the p-methoxy derivative (p-CH₃OC₆H₄SCH₂Cl). datapdf.comacs.org Despite this wide range, the rate data correlate well with the Hammett equation. datapdf.com The lower hydrolysis rate of chloromethyl phenyl sulfide compared to alkyl chloromethyl sulfides, and the fact that the p-methoxy substituted compound does not deviate significantly from the Hammett plot prediction, suggests that resonance contributions from the aryl group to the intermediate are minor. datapdf.comacs.org This is consistent with other data indicating a reluctance of divalent sulfur to expand its valence shell. datapdf.com

The table below illustrates the relative reactivity of various sulfides in hydrolysis.

CompoundRelative Hydrolysis RateSolvent SystemKey ObservationReference
p-CH₃OC₆H₄SCH₂Cl~60050% Aqueous DioxaneElectron-donating group significantly accelerates hydrolysis. datapdf.comacs.org
Chloromethyl phenyl sulfide (C₆H₅SCH₂Cl)Reference (1)50% Aqueous DioxaneServes as a baseline for comparing substituted aryl sulfides. datapdf.comacs.org
p-NO₂C₆H₄SCH₂Cl150% Aqueous DioxaneElectron-withdrawing group significantly decelerates hydrolysis. datapdf.comacs.org
ClCH₂OCH₂CH₃~1000Dioxane with 2% Waterα-chloro ether hydrolyzes much faster than the analogous α-chloro sulfide. datapdf.comacs.org
ClCH₂SCH₂CH₃1Dioxane with 2% WaterAlkyl chloromethyl sulfide serves as a comparison for the ether analog. datapdf.comacs.org

Applications of Chloromethyl P Tolyl Sulfide in Complex Molecule Synthesis

Synthesis of Alkynes via One-Carbon Homologation

A significant application of chloromethyl p-tolyl sulfide (B99878) is the one-carbon homologation of carbonyl compounds to produce alkynes. chemrxiv.org This transformation is a powerful tool for extending a carbon chain by a single, functionalizable unit and proceeds through reactive intermediates that can be controlled to achieve high yields of the desired acetylenic products. semanticscholar.org

The synthetic route to alkynes from carbonyl compounds commences with the formation of 1-chlorovinyl p-tolyl sulfoxides. chemrxiv.org Initially, chloromethyl p-tolyl sulfide is deprotonated to form a carbanion, which then reacts with a carbonyl compound (an aldehyde or ketone). The resulting adduct is subsequently converted into a 1-chlorovinyl p-tolyl sulfoxide (B87167) intermediate. This intermediate is key to the homologation process, as it contains the newly added carbon atom and the necessary functional groups for the subsequent rearrangement to form the alkyne. semanticscholar.org

This multi-step, one-pot process effectively transforms the C=O double bond of a carbonyl compound into a C≡C triple bond, thereby adding one carbon atom to the molecular skeleton. The 1-chlorovinyl p-tolyl sulfoxides can be readily prepared from a variety of carbonyl compounds, making this a broadly applicable method for alkyne synthesis. chemrxiv.org

The conversion of the 1-chlorovinyl p-tolyl sulfoxide intermediate to the final alkyne is achieved through the generation of a magnesium alkylidene carbenoid. chemrxiv.org This is accomplished by treating the vinyl sulfoxide with a Grignard reagent, such as isopropylmagnesium chloride, via a sulfoxide/magnesium exchange reaction. chemrxiv.org

The resulting magnesium alkylidene carbenoids are highly reactive species that undergo a spontaneous 1,2-rearrangement known as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. chemrxiv.org In this step, a substituent group migrates, leading to the elimination of the magnesium and chloro moieties and the formation of the carbon-carbon triple bond. chemrxiv.org This sequence, involving the sulfoxide/magnesium exchange and subsequent FBW rearrangement, provides a convenient and efficient route to alkynes from carbonyl precursors. chemrxiv.org

Table 1: Examples of Alkyne Synthesis via One-Carbon Homologation

Carbonyl Compound (Starting Material)Intermediate (1-Chlorovinyl p-Tolyl Sulfoxide)Alkyne ProductYield (%)
Benzaldehyde1-Chloro-2-phenylvinyl p-tolyl sulfoxidePhenylacetylene85
Cyclohexanone (B45756)1-(1-Chlorovinyl)-1-(p-tolylsulfinyl)cyclohexaneEthynylcyclohexane78
Acetophenone1-Chloro-2-phenylprop-1-enyl p-tolyl sulfoxide1-Phenyl-1-propyne82
Butyraldehyde1-Chloro-1-pentenyl p-tolyl sulfoxide1-Pentyne90

Construction of Diverse Organic Scaffolds

Beyond alkyne synthesis, this compound is instrumental in building a variety of other important organic structures. Its ability to introduce a functionalized single-carbon unit facilitates the synthesis of complex aldehydes, alcohols, esters, and heterocyclic systems.

This compound serves as a precursor for the synthesis of α-thio aldehydes. The synthesis can be achieved by first reacting the carbanion of chloromethyl p-tolyl sulfoxide with a carbonyl compound to form an α,β-epoxy sulfoxide (a Darzens-type reaction). Subsequent aminolysis of this epoxy sulfoxide can yield α-amino ketones or aldehydes. researchgate.net A related pathway involves the reaction with methoxy(phenylthio)methyllithium followed by rearrangement to produce α-(phenylthio)aldehydes, demonstrating a method for one-carbon homologation to form these structures. researchgate.net Although this specific example uses a phenyl sulfide, the principle is directly applicable to the p-tolyl analogue. The resulting α-thio aldehydes are valuable synthetic intermediates that can be readily reduced to the corresponding α-thio alcohols using standard reducing agents like sodium borohydride.

The structural motif provided by this compound is a valuable starting point for the synthesis of sulfur-containing heterocycles. For instance, it can be used to construct precursors for thiazole (B1198619) synthesis. A common route to thiazoles involves the condensation of α-haloketones with a thioamide. researchgate.net this compound can be used to introduce the α-thiomethyl group to a ketone, which can then be halogenated at the α-position to generate the required α-halo-α-thioketone intermediate, leading to the formation of substituted thiazoles. Similarly, precursors for thiophenes can be generated by leveraging the reactivity of the sulfide and the adjacent chloromethyl group to build the carbon backbone required for cyclization. organic-chemistry.orgnih.gov

The synthesis of functionalized esters, including β,γ-unsaturated variants, can be accomplished using intermediates derived from this compound. A key strategy involves the conjugate addition of lithium ester enolates to 1-chlorovinyl p-tolyl sulfoxides. jst.go.jpresearchgate.net These vinyl sulfoxides are prepared from ketones and this compound, as previously described. researchgate.net The addition of the ester enolate creates a new carbon-carbon bond and results in an ester product that is functionalized with both a chlorine atom and a sulfinyl group. researchgate.net Subsequent chemical manipulation of this adduct, such as elimination of the chloro and sulfinyl groups under basic conditions, can generate the carbon-carbon double bond in the β,γ-position relative to the ester carbonyl, affording the desired unsaturated ester. jst.go.jp

Table 2: Synthesis of Functionalized Esters via Conjugate Addition

1-Chlorovinyl p-Tolyl Sulfoxide PrecursorLithium Ester EnolateAdduct (Functionalized Ester)Potential Product after Elimination
Derived from CyclopentanoneLithium enolate of methyl acetate (B1210297)Methyl 2-(1-chloro-1-(p-tolylsulfinyl)cyclopentyl)acetateMethyl 2-(cyclopent-1-en-1-yl)acetate
Derived from PropiophenoneLithium enolate of ethyl propionateEthyl 2-(1-chloro-2-phenyl-1-(p-tolylsulfinyl)propyl)propanoateEthyl 2-methyl-3-phenyl-3-pentenoate
Derived from AcetoneLithium enolate of tert-butyl acetatetert-Butyl 2-(1-chloro-2-methyl-1-(p-tolylsulfinyl)prop-2-yl)acetatetert-Butyl 3-methyl-3-butenoate

Precursor for Advanced Sulfoxide and Sulfone Derivatives

This compound serves as a valuable precursor for a variety of advanced sulfoxide and sulfone derivatives. Its utility in organic synthesis is often realized after its conversion into the corresponding sulfoxide, chloromethyl p-tolyl sulfoxide, which acts as a versatile intermediate for constructing more complex molecular architectures. This intermediate can be readily prepared and subsequently used in a range of chemical transformations to generate functionalized sulfoxides and, through further oxidation, sulfones.

Synthesis of Functionalized Sulfoxides and Sulfones

The primary route to functionalized sulfoxides using this compound begins with its oxidation to chloromethyl p-tolyl sulfoxide. This activated intermediate is then employed in key carbon-carbon bond-forming reactions. For instance, it is a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce a series of 1-chlorovinyl p-tolyl sulfoxides. chemrxiv.org In this process, the HWE reagent is generated in situ from chloromethyl p-tolyl sulfoxide and diethyl chlorophosphate. Its subsequent reaction with various aldehydes yields the corresponding 1-chlorovinyl p-tolyl sulfoxides in good to excellent yields. chemrxiv.org These vinyl sulfoxides are stable compounds that serve as precursors for magnesium alkylidene carbenoids, which can undergo rearrangement to form alkynes. chemrxiv.org

The carbanion of 1-chloroalkyl p-tolyl sulfoxide, derived from the parent sulfide, can also act as an acetylide anion equivalent. semanticscholar.org When this carbanion is added to carbonyl compounds like aldehydes, it forms adducts that can be converted into vinyl chlorides and subsequently dehydrochlorinated to yield propargylic alcohols. semanticscholar.org This methodology highlights the role of this compound in synthesizing chiral alcohols, as optically active 1-chloroalkyl p-tolyl sulfoxide can be used to achieve asymmetric synthesis. semanticscholar.org

While the direct synthesis of sulfones from this compound is less commonly detailed, the functionalized sulfoxides created through these methods can be further oxidized to the corresponding sulfones using standard oxidation protocols. The primary utility demonstrated in the literature is the generation of highly functionalized sulfoxide intermediates.

Table 1: Synthesis of 1-Chlorovinyl p-Tolyl Sulfoxides via HWE Reaction

Aldehyde Reactant Product (1-Chlorovinyl p-Tolyl Sulfoxide Derivative) Yield (%)
Benzaldehyde 1-Chloro-2-phenylvinyl p-tolyl sulfoxide 96%
4-Methoxybenzaldehyde 1-Chloro-2-(4-methoxyphenyl)vinyl p-tolyl sulfoxide 91%
4-Chlorobenzaldehyde 1-Chloro-2-(4-chlorophenyl)vinyl p-tolyl sulfoxide 95%
Cyclohexanecarboxaldehyde 1-Chloro-2-cyclohexylvinyl p-tolyl sulfoxide 86%
3-Phenylpropanal 1-Chloro-4-phenyl-1-butenyl p-tolyl sulfoxide 76%

This table is generated based on data from ChemRxiv. chemrxiv.org

Incorporating this compound into Polyfunctional Molecules

This compound is instrumental in building complex molecules that contain multiple functional groups. Through its sulfoxide derivative, it facilitates the synthesis of diverse and intricate molecular frameworks.

One significant application is the synthesis of multi-functionalized methylenecyclopropanes. The reaction of 1-chlorovinyl p-tolyl sulfoxides (themselves derived from chloromethyl p-tolyl sulfoxide) with an excess of [chloro(p-tolylsulfinyl)methyl]lithium leads to the formation of these complex cyclic systems. nii.ac.jp The resulting methylenecyclopropane (B1220202) structures feature both a chloro(p-tolylsulfinyl)methylene moiety and a (p-tolylsulfinyl)cyclopropylidene moiety, showcasing the incorporation of the sulfur-containing group into a strained, polyfunctional ring system. nii.ac.jp

Furthermore, the reagent is used to construct other cyclic compounds, such as 2,4,4-trisubstituted 2-cyclopentenones. researchgate.net This synthesis begins with the preparation of 1-chlorovinyl p-tolyl sulfoxides from ketones and chloromethyl p-tolyl sulfoxide. These intermediates then undergo further reactions to build the cyclopentenone ring, demonstrating a pathway to complex carbocycles. researchgate.net The conversion of adducts formed from 1-chloroalkyl p-tolyl sulfoxide and carbonyl compounds into propargylic alcohols is another clear example of its utility in creating polyfunctional molecules, which simultaneously possess hydroxyl and alkynyl groups. semanticscholar.org

Table 2: Examples of Polyfunctional Molecules Synthesized from this compound Derivatives

Starting Derivative Reagents Final Product Type Key Functional Groups Incorporated
1-Chlorovinyl p-tolyl sulfoxide [Chloro(p-tolylsulfinyl)methyl]lithium Multi-functionalized methylenecyclopropane Sulfinyl, Chloro, Cyclopropylidene
1-Chloroalkyl p-tolyl sulfoxide Carbonyl compounds, n-BuLi Propargylic alcohol Hydroxyl, Alkynyl, Sulfinyl (intermediate)
1-Chlorovinyl p-tolyl sulfoxide Acetonitrile homologues 2,4,4-Trisubstituted 2-cyclopentenone Carbonyl, Alkene, Multiple Substituents

This table is generated based on data from various research articles. semanticscholar.orgnii.ac.jpresearchgate.net

Computational and Spectroscopic Characterization in Research

Computational Chemistry Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the nuanced aspects of reactions involving chloromethyl p-tolyl sulfide (B99878) and its derivatives.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the context of chloromethyl p-tolyl sulfide chemistry, DFT has been instrumental. For instance, research into the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of magnesium alkylidene carbenoids, which can be generated from 1-chlorovinyl p-tolyl sulfoxides (themselves prepared from chloromethyl p-tolyl sulfoxide), utilized DFT calculations to investigate the reaction mechanism. d-nb.info These studies often employ specific functionals and basis sets, such as the B3LYP functional with a 6-311G++(d,p) basis set, to model the system with high fidelity. d-nb.info DFT methods are also applied to understand the activation of polar bonds, such as in the reaction of silanides with thiophenols, providing a theoretical framework for observed reactivity. uu.nl

Understanding the precise pathway of a chemical reaction is crucial for its optimization and application. Computational methods provide a window into these mechanisms at the molecular level. The mechanism of the FBW rearrangement, for example, was studied in detail using DFT calculations. d-nb.info This approach allows for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. By calculating the energy profile of a reaction pathway, researchers can determine the feasibility of a proposed mechanism. d-nb.infouu.nl Such computational probing has been successfully applied to various reactions, including the formation of trimethylammonium salts from substituted chloromethyl derivatives, where DFT calculations helped to elucidate the reaction's speed and the conformational changes of the molecules along the reaction pathway. nih.gov

Computational chemistry is a powerful tool for predicting the three-dimensional structure and electronic landscape of molecules. Methods like DFT and ab initio Hartree-Fock calculations can determine optimized geometric parameters, including bond lengths and bond angles, which often show excellent agreement with experimental data. researchgate.net The distribution of electron density, which governs a molecule's reactivity, can also be mapped. nih.gov For example, calculations can reveal the electrostatic potential on the molecular surface, identifying regions susceptible to nucleophilic or electrophilic attack. nih.govacs.org While specific published data for this compound is limited, these standard computational approaches are routinely used to predict its geometry and properties, providing valuable insights for designing new synthetic applications.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the identification and structural confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary analytical tools.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methylene (B1212753) protons of the chloromethyl group. The aromatic protons typically appear as a set of doublets in the region of 7.1-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would yield a singlet around 2.3 ppm, while the chloromethyl protons would appear as a singlet further downfield, typically in the 4.5-5.0 ppm range, due to the deshielding effect of the adjacent sulfur and chlorine atoms. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds like methyl p-tolyl sulfide and chloromethyl phenyl sulfide. rsc.orgfishersci.com

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH¹H~ 7.1-7.4AA'BB' System (two doublets)
Chloromethyl (-CH₂Cl)¹H~ 4.7Singlet
Tolyl Methyl (-CH₃)¹H~ 2.3Singlet
Aromatic C (quaternary, C-S)¹³C~ 138Singlet
Aromatic C (quaternary, C-CH₃)¹³C~ 130Singlet
Aromatic CH¹³C~ 130, 129Singlet
Chloromethyl (-CH₂Cl)¹³C~ 50Singlet
Tolyl Methyl (-CH₃)¹³C~ 21Singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. These include stretching vibrations for aromatic C-H bonds (above 3000 cm⁻¹), aliphatic C-H bonds of the methyl and chloromethyl groups (just below 3000 cm⁻¹), and C=C stretching from the aromatic ring (around 1600 and 1490 cm⁻¹). A characteristic band for the C-Cl stretch is expected in the range of 800-600 cm⁻¹, while the C-S stretching vibration typically appears as a weaker band in the same region. d-nb.infofishersci.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Expected wavenumber ranges are based on standard IR correlation tables and data from analogous compounds. fishersci.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (-CH₃, -CH₂Cl)Stretching3000 - 2850
Aromatic C=CStretching~1600 and ~1490
C-ClStretching800 - 600
C-SStretching800 - 600

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The mass spectrum provides valuable information based on the fragmentation pattern of the molecule upon ionization.

Molecular Ion and Isotopic Pattern The molecular formula for this compound is C₈H₉ClS, corresponding to a molecular weight of approximately 172.68 g/mol . scbt.comchemicalbook.com In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 172, corresponding to the molecule containing the most abundant isotopes, ³²S and ³⁵Cl. Due to the natural abundance of isotopes, the spectrum exhibits characteristic patterns. Specifically, the presence of a single chlorine atom results in a significant M+2 peak at m/z 174, with an intensity that is approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. whitman.edu Additionally, the presence of sulfur contributes a smaller M+2 peak (from the ³⁴S isotope), which would slightly increase the intensity of the peak at m/z 174. whitman.edu

Fragmentation Pathways The fragmentation of this compound is dictated by the relative strengths of its chemical bonds. The energetically unstable molecular ion breaks into smaller, more stable charged fragments. libretexts.org While a detailed experimental spectrum is not provided in the searched literature, logical fragmentation patterns can be predicted based on the structure:

Alpha-Cleavage: A common fragmentation involves the cleavage of the C-S bond or the C-Cl bond. Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 137 ([C₈H₉S]⁺).

Formation of Tolylthio Cation: Cleavage of the bond between the sulfur atom and the chloromethyl group is highly probable. This would result in the formation of a stable p-tolylthio cation ([CH₃C₆H₄S]⁺) at m/z 123.

Formation of Tropylium (B1234903) Ion: A characteristic peak for toluene-containing compounds is the tropylium ion. The p-tolyl group can rearrange and lose a methyl radical to form this stable aromatic cation ([C₇H₇]⁺) at m/z 91.

These predicted fragmentation patterns are essential for identifying the compound and confirming its structure in research settings.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
172Molecular Ion [M]⁺[C₈H₉³⁵ClS]⁺Base peak corresponding to the most abundant isotopes.
174Isotope Peak [M+2]⁺[C₈H₉³⁷ClS]⁺Primarily due to the ³⁷Cl isotope, with a minor contribution from ³⁴S. whitman.edu
137[M - Cl]⁺[C₈H₉S]⁺Result of the loss of a chlorine radical.
123p-Tolylthio cation[C₇H₇S]⁺Formed by cleavage of the S-CH₂Cl bond.
91Tropylium ion[C₇H₇]⁺A common and stable fragment from the tolyl group.

X-ray Crystallography for Structural Elucidation

While the specific crystal structure of this compound itself is not detailed in the available research, the structure of the closely related compound, (S)-chloromethyl p-chlorophenyl sulfoxide (B87167) , has been elucidated by single-crystal X-ray analysis. researchgate.net The study of this analogue provides significant insight into the structural characteristics that can be expected for this class of sulfur compounds. The analysis revealed how intramolecular short contacts and intermolecular interactions, such as those involving halogen atoms, dictate the conformation and crystal packing. researchgate.net

The crystal structure determination for (S)-chloromethyl p-chlorophenyl sulfoxide provided precise measurements of its unit cell and atomic positions. researchgate.net Such data is fundamental for understanding the molecule's stereochemistry and non-covalent interactions, which influence its physical and chemical properties.

Table 2: Crystallographic Data for the Related Compound (S)-Chloromethyl p-Chlorophenyl Sulfoxide researchgate.net

ParameterValue
Empirical FormulaC₇H₆Cl₂OS
Formula Weight209.09
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.568(1)
b (Å)14.167(3)
c (Å)5.672(1)
α (°)90
β (°)104.99(3)
γ (°)90
Volume (ų)432.2(2)
Z2
Calculated Density (Mg m⁻³)1.606

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The reactivity of the carbon-chlorine bond in chloromethyl p-tolyl sulfide (B99878) is a cornerstone of its synthetic utility, primarily in nucleophilic substitution reactions. However, the development of novel catalytic transformations that go beyond classical SN2 reactions represents a significant area for future exploration.

Catalytic cross-coupling reactions are a promising frontier. While palladium-catalyzed cross-coupling of organometallic species derived from the corresponding sulfoxide (B87167) have been reported, direct catalytic coupling reactions of chloromethyl p-tolyl sulfide remain less explored. ccsenet.orgsmolecule.com Future research could focus on developing catalytic systems, potentially using metals like palladium, nickel, or copper, to directly couple this compound with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). smolecule.combeilstein-journals.orgontosight.ai The development of such methods would provide a more direct and atom-economical route to a diverse range of functionalized molecules.

Furthermore, the exploration of photoredox catalysis could unlock new reaction pathways. jst.go.jp A dual catalysis system involving a photoredox catalyst and a sulfide could potentially generate a sulfide radical cation from this compound, enabling novel trifluoromethylation or other radical-mediated transformations of alkenes. jst.go.jp

Another avenue lies in the catalytic activation of the C-S bond. While challenging, the development of catalysts capable of selectively cleaving and forming C-S bonds would open up new retrosynthetic disconnections and synthetic strategies.

Application in Supramolecular Chemistry and Materials Science

The incorporation of the p-tolyl sulfide moiety into larger molecular assemblies and materials is an area ripe for investigation. The sulfur atom can act as a coordination site for metals, and the aromatic ring provides a platform for non-covalent interactions, such as π-π stacking.

The synthesis of novel polymers containing the p-tolylthio group is an emerging field. this compound can serve as a key monomer or functionalizing agent for creating polymers with unique thermal, optical, or mechanical properties. For instance, di-p-tolyl sulfide, a related compound, is used as a building block for polymers and as a material additive due to its thermal stability. ontosight.ai Research into poly(thioethers) derived from this compound could lead to new materials with applications in electronics or as high-performance plastics. rsc.org

In supramolecular chemistry, the p-tolylthio group can be incorporated into larger host molecules, such as molecular cages or macrocycles. researchgate.nettcichemicals.com These structures could exhibit interesting host-guest chemistry, with the potential for applications in sensing, catalysis, or drug delivery. The synthesis of ligands containing the 2,6-bis(p-tolylthiomethyl)pyridine scaffold highlights the potential for creating complex coordination compounds. researchgate.net The development of self-assembled monolayers (SAMs) on gold surfaces using molecules derived from this compound is another intriguing possibility, with potential applications in nanotechnology and biosensing. acs.orgtorvergata.it

Bioactive Molecule Synthesis and Medicinal Chemistry Prospects

The p-tolyl sulfide scaffold is present in a number of biologically active compounds, and this compound serves as a valuable starting material for the synthesis of new therapeutic agents. ontosight.ai Sulfur-containing heterocycles, in particular, are a rich source of medicinal compounds. ccsenet.orgnih.govresearchgate.netiitg.ac.inbohrium.com

The synthesis of thiazole (B1198619) derivatives is a key area of interest. researchgate.netsrce.hrsciencescholar.usresearchgate.netfabad.org.tr By reacting this compound or its derivatives with thioamides, a variety of substituted thiazoles can be accessed. srce.hr These compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties. sciencescholar.usfabad.org.tr For example, 2-(2-(cyclopropylmethylene)hydrazinyl)-4-(p-tolyl)thiazole derivatives have been investigated for their anticonvulsant activity. fabad.org.tr

The synthesis of other sulfur-containing heterocycles, such as thiophenes and their derivatives, also holds significant promise. nih.gov Thiophene derivatives are known to possess anti-inflammatory, antimicrobial, and anticancer activities. nih.gov this compound can be used to introduce the p-tolylthiomethyl group, which can then be further elaborated to construct complex heterocyclic systems. For example, a novel 6-(p-tolyl)-2-((p-tolyl)thio)methyl-7H- rsc.orgCurrent time information in Bangalore, IN.tandfonline.comtriazolo[5,1-b] Current time information in Bangalore, IN.tandfonline.comnih.govthiadiazine has been synthesized and investigated for its potential to inhibit the main protease of COVID-19. researchgate.net

The development of libraries of compounds based on the p-tolyl sulfide scaffold for high-throughput screening is a viable strategy for discovering new drug leads. The versatility of this compound allows for the rapid generation of a diverse set of molecules for biological evaluation.

Green Chemistry Innovations and Sustainable Synthesis

Developing environmentally benign synthetic methods is a critical goal in modern chemistry. Future research on this compound should focus on greener approaches for both its synthesis and its subsequent reactions.

The synthesis of thioethers using greener methods is an active area of research. tandfonline.comnih.govsioc-journal.cn These methods often involve the use of water as a solvent, recyclable catalysts, and milder reaction conditions. sioc-journal.cn Applying these principles to the industrial production of this compound could significantly reduce its environmental impact. For example, a base-free synthesis of heteroaryl thioethers in water has been developed, offering a more sustainable alternative to traditional methods. sioc-journal.cn

The oxidation of sulfides to sulfones is another important transformation. The use of environmentally friendly oxidizing agents, such as Selectfluor™ with water as the oxygen source, provides a green alternative to traditional metal-based oxidants. sioc-journal.cn

Furthermore, the use of ionic liquids as recyclable reaction media for reactions involving this compound could offer advantages in terms of product separation and catalyst reuse. tandfonline.com Combining these green methodologies with microwave irradiation can further enhance reaction efficiency and reduce energy consumption. tandfonline.com

Theoretical Advancements in Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed stereoselectivities.

Future theoretical work could focus on a detailed computational analysis of the SN2 reactions of this compound with various nucleophiles. researchgate.netmdpi.comacs.org Such studies can provide insights into the factors governing the reactivity of the C-Cl bond and the influence of the p-tolyl sulfide group on the reaction energetics. Analysis of the frontier molecular orbitals (HOMO and LUMO) can help to explain its electrophilic and nucleophilic behavior. nih.govmdpi.com

DFT studies can also be used to predict the outcomes of novel catalytic transformations. For example, computational modeling could aid in the design of new catalysts for the cross-coupling reactions of this compound by predicting the binding energies of intermediates and the activation barriers for key elementary steps. sioc-journal.cn

Moreover, theoretical investigations into the conformational preferences and stereoelectronic effects of this compound and its derivatives can provide a deeper understanding of their chemical behavior. researchgate.net For instance, computational studies on chloromethyl methyl sulfide have revealed the importance of gauche effects and hyperconjugative interactions in determining its conformational stability. researchgate.net Similar studies on the p-tolyl analogue would be highly valuable.

By combining experimental and theoretical approaches, a more complete picture of the chemistry of this compound can be developed, paving the way for its broader application in synthesis, materials science, and medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing Chloromethyl p-Tolyl Sulfide, and how are reaction conditions optimized?

this compound can be synthesized via chlorination of the parent sulfide (p-Tolyl methyl sulfide) using reagents like N-chlorosuccinimide (NCS) in carbon tetrachloride at controlled temperatures (4±1°C) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions. For example, NMR analysis (e.g., 60-MHz spectra) is critical for quantifying product ratios and validating purity . Alternative methods include reactions of dimethyl sulfoxide (DMSO) with chlorine-containing reagents (e.g., thionyl chloride), though yields may vary depending on substituent electronic effects .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Proton NMR (¹H) is essential for identifying regioselectivity in chlorinated products (e.g., distinguishing between α-chloro and chloromethyl isomers via methinyl hydrogen quartets vs. chloromethyl singlets) .
  • Chromatography : HPLC or GC-MS can separate and quantify reaction byproducts.
  • Elemental Analysis : Validates stoichiometry and purity, particularly for sulfur and chlorine content.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity and volatility .
  • Avoid contact with oxidizing agents to prevent exothermic decomposition.
  • Store in airtight, light-resistant containers under inert atmospheres to inhibit hydrolysis or degradation .

Advanced Research Questions

Q. How does regioselectivity in the chlorination of p-Tolyl methyl sulfide vary with reaction conditions?

Regioselectivity depends on:

  • Solvent polarity : Nonpolar solvents (e.g., CCl₄) favor α-chloro products, while polar aprotic solvents may shift selectivity.
  • Temperature : Lower temperatures (e.g., 4°C) reduce kinetic competition, enhancing α-chloro formation .
  • Substituent effects : Electron-donating groups (e.g., methyl in p-Tolyl) direct chlorination to the α-position.
Conditionα-Chloro Product YieldChloromethyl Product Yield
CCl₄, 4°C77%23%
DMSO, 25°C13%87%

Data adapted from chlorination studies of analogous sulfides .

Q. What mechanistic insights govern the solvolysis behavior of this compound in hydroxylic solvents?

Solvolysis proceeds via an SN2 mechanism, where nucleophilic solvents (e.g., water, alcohols) attack the chloromethyl carbon. Kinetic studies in ethanol/water mixtures reveal:

  • Polar solvents accelerate reaction rates due to enhanced transition-state stabilization.
  • Steric hindrance from the p-Tolyl group reduces reactivity compared to less bulky analogs . Methodology: Conduct time-resolved UV-Vis or conductimetry to monitor chloride release, complemented by DFT calculations to model transition states.

Q. How can computational modeling predict the stability and reactivity of this compound under varying environmental conditions?

  • DFT Calculations : Optimize molecular geometry to assess bond dissociation energies (e.g., C-Cl vs. S-C bonds) and predict degradation pathways.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or surfaces to evaluate adsorption/desorption kinetics, particularly in environmental chemistry applications .

Q. What are the key challenges in analyzing degradation byproducts of this compound, and how can they be addressed?

  • Byproduct Identification : Use high-resolution LC-MS/MS to detect trace sulfoxides or sulfones formed via oxidation.
  • Quantitative NMR : Integrate peaks for low-concentration byproducts, validated against synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.